Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Overview
Description
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate.
Substitution: 2-methyl-5-(3-nitrophenyl)-3-furoic acid.
Oxidation: 2-methyl-5-(3-nitrophenyl)-3-furanone.
Scientific Research Applications
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the para position.
Ethyl 2-methyl-5-(2-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the ortho position.
Methyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the specific positioning of the nitro group on the phenyl ring and the ethyl ester group on the furan ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the nitrophenyl group and furan ring, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHNO
- Molecular Weight: 265.25 g/mol
The compound features a furan ring, an ethyl ester group, and a nitrophenyl substituent, which are crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or altering their conformation through non-covalent interactions such as π-π stacking and hydrogen bonding. The nitrophenyl group is particularly effective in facilitating electron transfer reactions, which can affect enzyme kinetics.
- Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound:
- In vitro Studies: The compound has shown activity against various bacterial strains, including antibiotic-resistant isolates from the ESKAPE group (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) . The effective concentration (EC) values indicate moderate antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
This compound has also been explored for its anticancer properties:
- Cell Line Studies: In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed promising results against breast cancer cells with IC values comparable to established chemotherapeutic agents. Further structure-activity relationship (SAR) studies indicated that modifications to the nitrophenyl group could enhance its anticancer efficacy.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds helps elucidate the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate | Para-nitro substitution | Moderate antibacterial activity |
Mthis compound | Methyl ester instead of ethyl | Lower cytotoxicity |
Ethyl 2-methyl-5-(2-nitrophenyl)-3-furoate | Ortho-nitro substitution | Altered reactivity |
This table highlights how variations in the nitro group's position affect biological activity, underscoring the importance of structural nuances in drug design.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigated the efficacy of this compound against Gram-negative bacteria. The results indicated that it possesses moderate antibacterial properties with potential applications in treating infections caused by resistant strains .
- Cytotoxicity Assessment : Research evaluating the compound's cytotoxic effects on cancer cell lines revealed IC values that suggest it could serve as a lead compound for developing new anticancer therapies. Further investigations into its mechanism of action are ongoing.
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHZJSHMYFDWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372459 | |
Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-71-8 | |
Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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